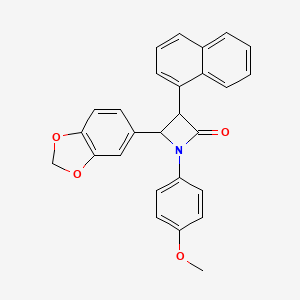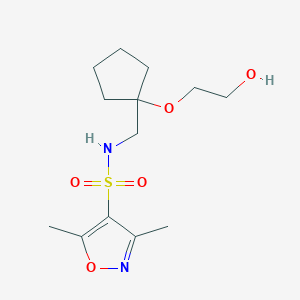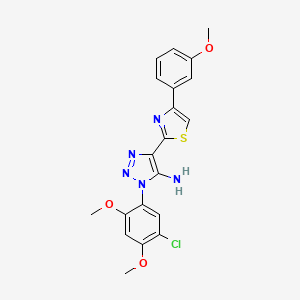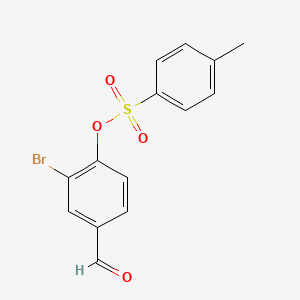![molecular formula C18H12N4O3S B2377421 1-苯并[e][1,3]苯并噻唑-2-基-3-(4-硝基苯基)脲 CAS No. 26135-57-9](/img/structure/B2377421.png)
1-苯并[e][1,3]苯并噻唑-2-基-3-(4-硝基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a benzene ring and a nitrophenyl group attached to a urea moiety.
科学研究应用
作用机制
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
It is known that benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . They have also shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
生化分析
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole-based compounds have shown inhibitory activity against M. tuberculosis
Cellular Effects
Benzothiazole derivatives have been found to have effects on various types of cells and cellular processes . For example, some benzothiazole derivatives have shown anti-tubercular activity, indicating that they may influence cell function
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of different dosages of 1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea in animal models have not been extensively studied. Benzothiazole derivatives have been tested in animal models, and their effects have been found to vary with different dosages
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acid or base to facilitate the reaction
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea, often employs green chemistry principles to minimize environmental impact . This includes the use of microwave irradiation and one-pot multicomponent reactions to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under mild conditions.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives.
相似化合物的比较
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the nitrophenyl and urea groups.
2-Aminobenzothiazole: Contains an amino group instead of the nitrophenyl group.
Benzothiazole-2-thiol: Contains a thiol group instead of the urea moiety.
Uniqueness
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is unique due to its combination of a benzothiazole ring, a nitrophenyl group, and a urea moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler benzothiazole derivatives .
属性
IUPAC Name |
1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGQZWBCZSVBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)


![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)
